4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C15H12Cl2O3 . It is a benzoyl chloride derivative containing a 3-methoxy group and 4-chlorobenzyl group attached through an ether linkage to the aromatic ring.
Molecular Structure Analysis
The molecular weight of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is 311.16 . The InChI code for this compound is 1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3 .Physical And Chemical Properties Analysis
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a white crystalline powder. It should be stored at temperatures between 2-8°C .Scientific Research Applications
1. Liquid Crystalline Behavior Study
- Application Summary: The compound 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA), which is structurally similar to the compound you mentioned, was synthesized and studied for its liquid crystalline properties .
- Methods of Application: The Williamson method was used for the synthesis of CODA. The structure and thermal behavior of CODA were investigated using nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy techniques .
- Results: The liquid crystalline properties of CODA were exhibited in the characteristic temperature ranges and the thermophysical parameters were determined .
2. Synthesis of Bis 1,3-thiazolidin-4-ones
- Application Summary: A series of novel Bis-Schiff bases and Bis 1,3-thiazolidin-4-one derivatives were synthesized using a compound similar to the one you mentioned, 4-((chlorobenzyl)oxy)benzaldehyde .
- Methods of Application: The synthesis involved three major steps: etherification, condensation, and cyclization. The etherification process involved the reaction of the 4-hydroxybenzaldehyde substrate with o-, m-, and p-chlorobenzylchlorides under mild circumstances .
- Results: The required Bis 1,3-thiazolidin-4-one products were synthesized with 79-97% yields through a refluxing reaction in benzene with thioglycolic acid .
Safety And Hazards
properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIJIQPDXNEOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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